

The Pharmacokinetics and Pharmacodynamics of Neladenoson Dalanate: A Technical Overview

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Compound of Interest

Compound Name: *Neladenoson dalanate*

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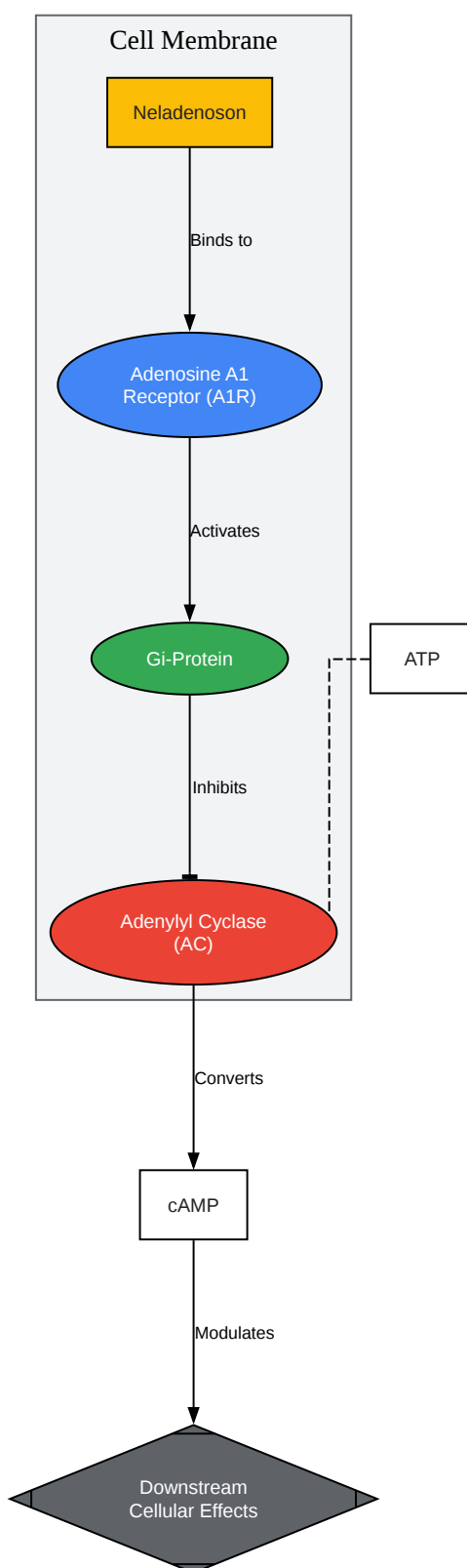
Executive Summary

Neladenoson dalanate (BAY 1067197) is a novel, orally bioavailable prodrug of neladenoson, a potent and selective partial agonist of the adenosine A1 (A1) receptor. Developed for the potential treatment of chronic heart failure, its mechanism centers on leveraging the cardioprotective effects of A1 receptor activation while avoiding the adverse effects associated with full agonists, such as significant bradycardia and atrioventricular (AV) block. Preclinical studies suggested beneficial effects, including improved cardiac function and cardioprotection. [1][2] However, Phase IIb clinical trials in patients with heart failure with both reduced (HFrEF) and preserved ejection fraction (HFpEF) did not demonstrate efficacy on primary cardiovascular endpoints and revealed a dose-dependent impairment of renal function. [1][3] This guide provides a detailed technical summary of the available pharmacokinetic and pharmacodynamic data on **neladenoson dalanate**, along with the methodologies employed in its evaluation.

Mechanism of Action and Signaling Pathway

Neladenoson is a partial agonist of the adenosine A1 receptor. [2] The rationale for using a partial agonist is to harness the protective effects of A1 receptor activation in tissues like the myocardium, which can be beneficial in states of ischemia and heart failure, without inducing the pronounced negative chronotropic and dromotropic effects seen with full adenosine receptor agonists.

Activation of the A1 receptor is primarily coupled to the inhibitory G-protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has several downstream effects, including modulation of ion channel activity and cellular metabolism. Preclinical data suggest that neladenoson's partial agonism may lead to improved mitochondrial function and enhanced activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), contributing to better cardiomyocyte calcium handling and energy utilization.^[4]



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Figure 1: Simplified Adenosine A1 Receptor Signaling Cascade.

Pharmacodynamics

The pharmacodynamic effects of **neladenoson dalanate** have been evaluated in both preclinical models and human clinical trials.

Preclinical Pharmacodynamics

In animal models, neladenoson demonstrated cardioprotective effects without inducing the severe bradycardia or AV block associated with full A1 receptor agonists.[1][2] It was shown to be a selective partial agonist for the A1 receptor with weaker activity at the A2B receptor and no significant activity at A2A or A3 receptors.[5] These preclinical findings provided the rationale for its development in chronic heart failure.[1]

Clinical Pharmacodynamics

The clinical development program for **neladenoson dalanate** included two major Phase IIb dose-finding trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF.

PANTHEON Trial (HFrEF): This trial randomized 462 patients with chronic HFrEF to receive once-daily oral doses of **neladenoson dalanate** (5, 10, 20, 30, and 40 mg) or a placebo for 20 weeks.[3] The study found no dose-dependent favorable effect on the primary endpoints: change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular ejection fraction (LVEF).[3] Furthermore, no positive effects were observed for secondary endpoints, including left ventricular volumes and clinical outcomes.[3]

PANACHE Trial (HFpEF): This trial randomized 305 patients with chronic HFpEF to similar dosage arms or placebo for 20 weeks.[6] The primary endpoint was the change in the 6-minute walk test (6MWT) distance. The trial failed to show a significant dose-response relationship for improvement in exercise capacity.[6] None of the dosage groups achieved a clinically meaningful improvement in the 6MWT distance.[6]

A consistent finding across the clinical program was a dose-dependent increase in serum creatinine and cystatin C, with a corresponding decrease in estimated glomerular filtration rate (eGFR), indicating an adverse effect on renal function.[1][3] On the positive side, the drug was generally well-tolerated and was not associated with second- or third-degree AV block, a key safety concern for this drug class.[1]

Clinical Trial	Patient Population	Primary Endpoint(s)	Key Outcome(s)	Adverse Effects of Note
PANTHEON	Chronic HFrEF (n=462)	Change in NT-proBNP and LVEF at 20 weeks	No dose-dependent effect on primary or secondary endpoints.[3]	Dose-dependent decrease in eGFR.[3]
PANACHE	Chronic HFpEF (n=305)	Change in 6-Minute Walk Test distance at 20 weeks	No significant dose-response relationship for change in exercise capacity.[6]	Serious adverse events were similar to placebo.[6]

Pharmacokinetics

Neladenoson dalanate is a dipeptide ester hydrochloride prodrug of the active moiety, neladenoson. This prodrug formulation was developed to overcome the poor solubility of neladenoson and improve its exposure following oral administration.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed quantitative pharmacokinetic parameters for **neladenoson dalanate** and neladenoson in humans, such as C_{max}, T_{max}, AUC, half-life, and bioavailability, have not been published in the peer-reviewed literature. A clinical trial (NCT04322253) was registered to investigate the pharmacokinetics in subjects with hepatic impairment compared to healthy volunteers, but results have not been publicly posted.[8]

Metabolism: As a prodrug, **neladenoson dalanate** is expected to be rapidly hydrolyzed in the body to release the active compound, neladenoson. The specific enzymes and pathways involved in the biotransformation of neladenoson itself have not been publicly detailed.[9]

Excretion: The routes and proportions of excretion for neladenoson and its metabolites have not been described in available literature.

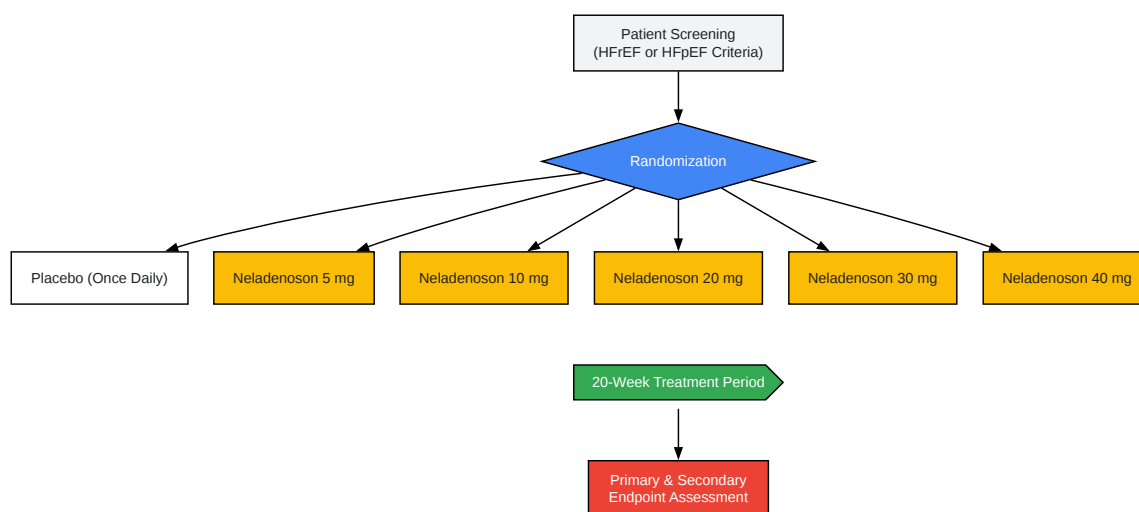
The lack of publicly available Phase I data in healthy volunteers or detailed pharmacokinetic analyses from the Phase II studies represents a significant gap in the complete characterization of the drug's profile.

Experimental Protocols

Clinical Trial Methodologies

The PANTHEON and PANACHE trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding Phase IIb studies.

- Patient Population: Both trials enrolled patients with chronic heart failure (HFrEF for PANTHEON, HFpEF for PANACHE) and elevated natriuretic peptides.[10][11]
- Intervention: Oral, once-daily doses of **neladenoson dalanate** (5, 10, 20, 30, and 40 mg) or matching placebo were administered for 20 weeks.[3][6]
- Efficacy Assessments:
 - PANTHEON: Primary endpoints were changes in LVEF (measured by echocardiography) and NT-proBNP from baseline to 20 weeks.[3]
 - PANACHE: The primary endpoint was the change in 6-minute walk distance from baseline to 20 weeks. Secondary endpoints included changes in physical activity (measured by a wearable device) and quality of life (Kansas City Cardiomyopathy Questionnaire, KCCQ). [6][11]
- Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including renal function markers), and electrocardiograms (ECGs).[3][6]



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Figure 2: General Workflow for PANTHEON and PANACHE Phase IIb Trials.

Plausible Preclinical and Analytical Methodologies

While specific proprietary protocols are not available, the following describes standard, plausible methods for key preclinical and analytical assessments.

Quantification of Neladenoson in Plasma: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying neladenoson in plasma samples.^{[12][13]}

- Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) followed by centrifugation to remove proteins.

- **Chromatography:** Separation of the analyte from endogenous plasma components using a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water and acetonitrile with formic acid).
- **Mass Spectrometry:** Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for neladenoson and an internal standard for accurate quantification.

Mitochondrial Respiration Assay: To assess the effect of neladenoson on mitochondrial function, high-resolution respirometry (e.g., using a Seahorse XF Analyzer) on isolated mitochondria or permeabilized cells would be employed.[\[14\]](#)[\[15\]](#)

- **Sample Preparation:** Isolation of mitochondria from cardiac tissue or permeabilization of cardiomyocytes (e.g., with saponin).[\[16\]](#)
- **Assay Protocol:** Measurement of oxygen consumption rate (OCR) at baseline and after sequential injection of mitochondrial inhibitors:
 - **Oligomycin:** Inhibits ATP synthase (to measure ATP-linked respiration).
 - **FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone):** An uncoupling agent to measure maximal respiration.
 - **Rotenone/Antimycin A:** Inhibitors of Complex I and III to measure non-mitochondrial respiration.[\[15\]](#)
- **Analysis:** Comparison of OCR parameters between vehicle- and neladenoson-treated samples.

SERCA2a Activity Assay: SERCA2a activity can be measured in isolated sarcoplasmic reticulum (SR) vesicles or permeabilized cardiomyocytes.[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** Isolation of SR-enriched microsomes from heart tissue.
- **Ca²⁺ Uptake Measurement:** The rate of Ca²⁺ uptake by the SR vesicles is measured in the presence of ATP. This can be monitored using a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 or Indo-1) or a Ca²⁺-selective electrode.

- Data Analysis: The rate of decrease in extra-vesicular Ca^{2+} concentration reflects SERCA2a activity. The experiment would be performed in the presence and absence of neladenoson to determine its effect.

Conclusion

Neladenoson dalanate was developed based on a strong scientific rationale: that partial agonism of the adenosine A1 receptor could provide cardioprotective benefits in heart failure without the limiting side effects of full agonists. While the drug proved to be safe regarding the primary concern of AV block, the Phase IIb clinical program did not demonstrate the anticipated efficacy in either HFrEF or HFpEF.[1][3] Moreover, the emergence of a dose-dependent adverse effect on renal function presented a significant challenge for its therapeutic window.[3] The lack of publicly available, detailed pharmacokinetic and preclinical quantitative data limits a full academic assessment of its properties. The journey of **neladenoson dalanate** highlights the complexities of translating preclinical promise into clinical benefit, particularly in the challenging field of heart failure therapeutics.

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